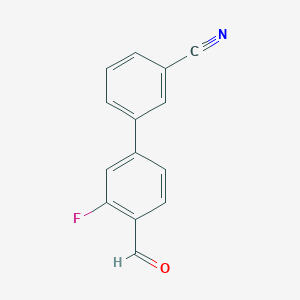![molecular formula C17H18O B7763316 4'-(tert-Butyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7763316.png)
4'-(tert-Butyl)-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a tert-butyl group at the 4’ position and an aldehyde group at the 3 position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for 4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 4’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4’-(tert-Butyl)-[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicinal Chemistry: It is explored for its potential pharmacological properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the aldehyde group.
4-tert-Butylbiphenyl: Similar structure but lacks the aldehyde group and has only one tert-butyl group.
3-Formylbiphenyl: Similar structure but lacks the tert-butyl group.
Uniqueness
4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group on the biphenyl core
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCFXYBKJMFGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763264.png)
![Methyl 3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763271.png)
![Methyl 3'-acetyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763274.png)


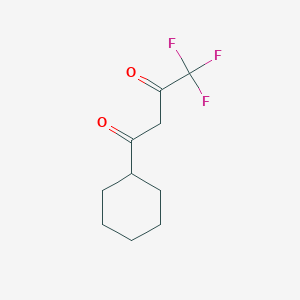
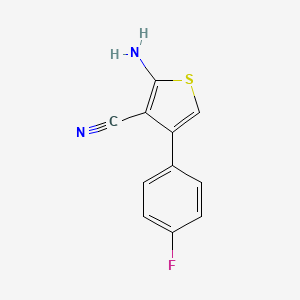
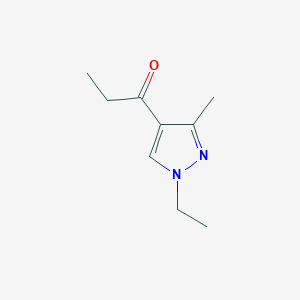
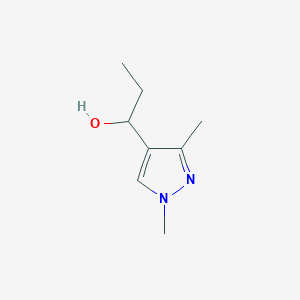
![2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7763319.png)
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7763321.png)
![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7763327.png)
